4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H14N2O3S and its molecular weight is 302.35. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Evaluation
A study synthesized derivatives of benzenesulfonamide, including compounds structurally related to 4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide. These compounds were evaluated for their in vitro antimicrobial and anticancer activities. The results suggested that some derivatives were effective against specific microbial strains and exhibited significant anticancer potential (Kumar et al., 2014).
Carbonic Anhydrase Inhibitory and Anticancer Activity
A related study focused on novel benzenesulfonamides and their role as inhibitors of carbonic anhydrase, a metalloenzyme. These compounds, including variants of this compound, showed significant inhibitory effects on certain carbonic anhydrase isoforms, with potential implications for anticancer therapies (Eldehna et al., 2017).
Anticancer Activity and ADMET Studies
Another research synthesized benzenesulfonamide derivatives and evaluated their anticancer activity. These compounds, related to this compound, demonstrated marked anticancer activity in specific cancer cell lines. Additionally, ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies were conducted to assess the pharmacokinetic properties of these compounds (Karakuş et al., 2018).
Applications in Photodynamic Therapy
A study synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including structures similar to this compound. These compounds exhibited high singlet oxygen quantum yields, making them potential candidates for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Anti-HIV Activity
Research on isatine-sulphonamide derivatives, structurally related to this compound, demonstrated potential anti-HIV activity. These compounds were tested for their efficacy against HIV-1 in specific cell lines, suggesting their utility in anti-HIV therapies (Selvam et al., 2008).
Mechanism of Action
Target of Action
The compound, 4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors . They have been shown to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . In particular, some oxindole derivatives have shown promising inhibitory effects on carbonic anhydrase (CA) isoforms and protein kinases .
Mode of Action
The compound interacts with its targets, such as carbonic anhydrase and protein kinases, to exert its biological effects . The exact mode of interaction may vary depending on the specific target. For example, it may inhibit the activity of an enzyme, modulate a receptor’s function, or interfere with a cellular process.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of carbonic anhydrase can disrupt pH regulation and other processes in which bicarbonate ions play a role . Similarly, inhibition of protein kinases can affect signal transduction pathways, leading to changes in cell proliferation, differentiation, and survival .
Pharmacokinetics
The optimization and hybridization strategies used in the design of new compounds aim to produce agents that overcome many side effects and pharmacokinetics problems associated with the use of classical ones .
Result of Action
The compound’s action can lead to various molecular and cellular effects. For example, some oxindole derivatives have shown notable cytotoxicity toward human cancer cell lines . They can induce changes in the cell cycle and apoptosis, leading to growth inhibition and cell death .
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide are not fully understood yet. It is known that indole derivatives, which include this compound, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
The cellular effects of this compound are also not fully known. It has been found that some indole derivatives have notable cytotoxicity toward various human cancer cell lines . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not completely understood. It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not fully known. It is known that some indole derivatives have shown notable cytotoxicity toward various human cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not fully known. It is known that some indole derivatives have shown notable cytotoxicity toward various human cancer cell lines .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not fully known. It is known that some indole derivatives have shown notable cytotoxicity toward various human cancer cell lines .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not fully known. It is known that some indole derivatives have shown notable cytotoxicity toward various human cancer cell lines .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not fully known. It is known that some indole derivatives have shown notable cytotoxicity toward various human cancer cell lines .
Properties
IUPAC Name |
4-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10-2-5-13(6-3-10)21(19,20)17-12-4-7-14-11(8-12)9-15(18)16-14/h2-8,17H,9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUXSCTYMQLEMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.